molecular formula C14H16N2 B12121972 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No.: B12121972
M. Wt: 212.29 g/mol
InChI Key: LYZIHRXKGRJCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes an imidazole and an azepine ring, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine typically involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized imidazo[1,2-a]azepine derivatives .

Mechanism of Action

The mechanism of action of 3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is unique due to its specific ring structure, which combines the properties of both imidazole and azepine rings. This fusion allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

InChI

InChI=1S/C14H16N2/c1-3-7-12(8-4-1)13-11-15-14-9-5-2-6-10-16(13)14/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

LYZIHRXKGRJCAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=C(N2CC1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.